molecular formula C25H25NO2 B163949 Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- CAS No. 824960-76-1

Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-

Cat. No. B163949
M. Wt: 371.5 g/mol
InChI Key: BWBLGFVKOJDYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-” is a synthetic cannabinoid . It has the molecular formula C25H25NO2 . It is also known as JWH-081 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pentylindole moiety attached to a methoxynaphthalenyl group via a methanone linkage . The InChI string representation of its structure is InChI=1S/C25H25NO2/c1-3-4-9-16-26-17-22(19-11-7-8-13-23(19)26)25(27)21-14-15-24(28-2)20-12-6-5-10-18(20)21/h5-8,10-15,17H,3-4,9,16H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 371.4715 g/mol . The exact physical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Chemical Identification and Surveillance

  • Methanone, along with similar compounds, has been identified in unregulated drugs and herbal products, suggesting its surveillance in forensic toxicology. This identification is crucial in understanding its distribution in illegal markets and its potential impact on public health (Nakajima et al., 2011).

Cannabinoid Receptor Agonism and Biological Activities

  • Some compounds structurally related to Methanone have been reported to act as cannabinoid receptor agonists. Understanding their biological activities and effects on cannabinoid receptors is important for both pharmacological and toxicological research (Uchiyama et al., 2010).

Metabolic Pathways and Pharmacokinetics

  • Studies on the metabolism of Methanone-related compounds can provide insights into their pharmacokinetics and potential toxicological properties. This includes understanding the cytochrome P450-mediated oxidation and the formation of metabolites with affinity for cannabinoid receptors (Chimalakonda et al., 2012).

Development of Diagnostic Tools

  • Research on Methanone derivatives also contributes to the development of diagnostic tools, such as radioligands for PET imaging, to study substance abuse disorders. These tools can aid in the early diagnosis and management of substance abuse (Gao et al., 2014).

Environmental Monitoring and Public Health

  • The detection of Methanone and similar compounds in sewage and environmental samples provides crucial data for public health surveillance. This kind of research helps in understanding the prevalence and distribution of these substances in communities (Reid et al., 2014).

Structural Elucidation for Regulatory Compliance

  • Structural elucidation and spectral analysis of Methanone and related compounds are vital for regulatory compliance and legal classification. This research supports the efforts to control and regulate these substances effectively (Denooz et al., 2013).

Safety And Hazards

This compound is a DEA Schedule I controlled substance . Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse .

properties

IUPAC Name

(2-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c1-3-4-9-16-26-17-21(20-12-7-8-13-22(20)26)25(27)24-19-11-6-5-10-18(19)14-15-23(24)28-2/h5-8,10-15,17H,3-4,9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBLGFVKOJDYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460715
Record name (2-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-

CAS RN

824960-76-1
Record name JWH-267
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824960761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-267
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2Z4BXW5TJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-
Reactant of Route 2
Reactant of Route 2
Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-
Reactant of Route 3
Reactant of Route 3
Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-
Reactant of Route 4
Reactant of Route 4
Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-
Reactant of Route 5
Reactant of Route 5
Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.